molecular formula C9H5N3 B1404374 1,7-Naphthyridine-6-carbonitrile CAS No. 2109872-57-1

1,7-Naphthyridine-6-carbonitrile

Cat. No.: B1404374
CAS No.: 2109872-57-1
M. Wt: 155.16 g/mol
InChI Key: LFINHNXBKQLDSB-UHFFFAOYSA-N
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Description

1,7-Naphthyridine-6-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a fused ring system consisting of two pyridine rings

Mechanism of Action

Action Environment

Environmental factors (pH, temperature, co-administered drugs) impact drug stability, efficacy, and safety. Investigating these aspects will enhance our understanding of how 1,7-Naphthyridine-6-carbonitrile behaves in different contexts.

This compound and its broader implications. 🌟 .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Naphthyridine-6-carbonitrile can be synthesized through the cyanation of benzonaphthyridine N-oxides. The process involves treating benzonaphthyridine N-oxides with trimethylsilane carbonitrile (Me3SiCN) in dry dichloromethane (CH2Cl2) at a temperature of 0–5°C. The reaction is monitored by thin-layer chromatography (TLC) and typically completes within a few hours. The resulting nitriles are then hydrolyzed to the corresponding acids by boiling in aqueous alkali .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned cyanation process. Optimization of reaction conditions, such as temperature control and reagent purity, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,7-Naphthyridine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can introduce various substituents into the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted naphthyridines, primary amines, and oxidized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,7-Naphthyridine-6-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Naphthyridine-6-carbonitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biological Activity

1,7-Naphthyridine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and neuroprotective effects, supported by relevant data and case studies.

Structural Overview

This compound belongs to a class of compounds known as naphthyridines, which are characterized by their bicyclic structure containing nitrogen atoms. This structural feature contributes to their biological activity by enabling interactions with various biological targets.

Anticancer Activity

Research indicates that 1,7-naphthyridine derivatives exhibit potent anticancer properties. A notable study demonstrated that derivatives of this compound can inhibit the WNT signaling pathway, crucial for cancer cell proliferation and survival. The compound showed significant antiproliferative effects against various colon cancer cell lines:

Cell LineIC50 (μM)
SW4802.74
HCT1163.18
HT291.09
SW6203.05

These results indicate that this compound can effectively induce cell cycle arrest in the G0/G1 phase, thereby preventing cancer cell division and growth .

Case Study: Xenograft Model

In vivo studies using HCT116 xenograft models revealed that treatment with this compound significantly reduced tumor growth compared to control groups. The mechanism of action appears to involve the induction of autophagy and apoptosis in cancer cells, which are critical pathways for eliminating malignant cells .

Antimicrobial Properties

1,7-Naphthyridine derivatives also demonstrate antimicrobial activity against various pathogens. A comprehensive evaluation found that these compounds exerted inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with DNA replication processes.

Table: Antimicrobial Activity of 1,7-Naphthyridine Derivatives

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 μg/mL
Escherichia coli15 μg/mL
Pseudomonas aeruginosa20 μg/mL

These findings suggest that this compound could serve as a lead compound for developing new antibiotics .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of naphthyridine derivatives. In models of neurodegeneration, such as Alzheimer's disease, these compounds have been shown to reduce oxidative stress and inflammation in neuronal cells. Specifically, they modulate pathways associated with neuroinflammation and neuronal survival.

The neuroprotective effects are attributed to the ability of this compound to inhibit pro-inflammatory cytokines like TNF-α and IL-1β in neuronal cultures. This modulation helps maintain neuronal integrity and function under stress conditions .

Properties

IUPAC Name

1,7-naphthyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3/c10-5-8-4-7-2-1-3-11-9(7)6-12-8/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFINHNXBKQLDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC=C2N=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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